N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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Description
“N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a chemical compound with the molecular formula C8H14N4O5 . It is also known by its non-preferred name "N-[(2R,3R,4R,5S,6R)-2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an azido group (-N3), hydroxyl groups (-OH), a hydroxymethyl group (-CH2OH), and an acetamide group (CH3CONH2) attached to an oxane ring . The exact spatial arrangement of these groups can have a significant impact on the compound’s properties and reactivity.Physical and Chemical Properties Analysis
The compound has a molecular weight of 246.22100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified in the sources I found .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The synthesis and chemical properties of related compounds involve complex reactions highlighting the versatile nature of azido and acetamido functionalities. For example, Hermans et al. (1987) described a synthesis process involving azide groups as precursors for acetamido functions, showcasing the compound's role in carbohydrate chemistry and its potential applications in synthetic chemistry and material science (Hermans, Elie, Marel, & Boom, 1987).
Biological Interactions and Potential Therapeutic Applications
- The interaction of N-substituted 2-hydroxyiminoacetamides with cholinesterases, as studied by Maraković et al. (2016), indicates the potential of related structures in modifying biological activities, such as enzyme inhibition. This research opens avenues for exploring the therapeutic applications of compounds with azido and acetamido groups in neurobiology and pharmacology (Maraković, Knežević, Vinković, Kovarik, & Šinko, 2016).
Catalysis and Green Chemistry
- The role of related compounds in catalysis and green chemistry is evident in studies like the one by Qun-feng Zhang (2008), focusing on the hydrogenation process for synthesizing dye intermediates. This research underlines the importance of such compounds in industrial applications, promoting environmentally friendly processes (Zhang, 2008).
Antioxidant Activity and Chemical Interactions
- The study by Chkirate et al. (2019) on novel coordination complexes constructed from pyrazole-acetamide derivatives highlights the compound's role in forming structures with significant antioxidant activity. These findings could influence future research on oxidative stress and diseases related to free radicals (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Properties
IUPAC Name |
N-[2-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O5/c1-3(14)10-5-7(16)6(15)4(2-13)17-8(5)11-12-9/h4-8,13,15-16H,2H2,1H3,(H,10,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCDCDASZJFGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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